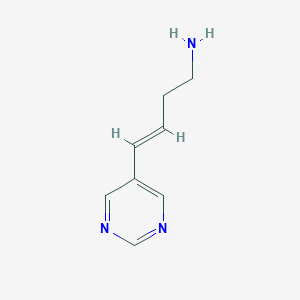
(E)-4-(Pyrimidin-5-yl)but-3-en-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(5-Pyrimidinyl)-3-butene-1-amine is an organic compound that features a pyrimidine ring attached to a butene chain with an amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(5-Pyrimidinyl)-3-butene-1-amine typically involves the reaction of a pyrimidine derivative with a suitable butene precursor. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, where a halogenated pyrimidine reacts with a butene derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of (E)-4-(5-Pyrimidinyl)-3-butene-1-amine may involve large-scale Heck reactions or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反応の分析
Types of Reactions
(E)-4-(5-Pyrimidinyl)-3-butene-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amines or alcohols.
科学的研究の応用
(E)-4-(5-Pyrimidinyl)-3-butene-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
作用機序
The mechanism of action of (E)-4-(5-Pyrimidinyl)-3-butene-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby affecting cell growth and proliferation .
類似化合物との比較
Similar Compounds
4-(5-Pyrimidinyl)-3-butene-1-amine: Lacks the (E)-configuration, which may affect its reactivity and biological activity.
4-(5-Pyrimidinyl)-3-butene-1-ol: Contains a hydroxyl group instead of an amine group, leading to different chemical properties and applications.
4-(5-Pyrimidinyl)-3-butene-1-thiol: Contains a thiol group, which can form different types of bonds and interactions compared to the amine group.
Uniqueness
(E)-4-(5-Pyrimidinyl)-3-butene-1-amine is unique due to its specific (E)-configuration, which can influence its reactivity and interactions with biological targets. This configuration may enhance its effectiveness in certain applications, such as drug development and materials science .
特性
CAS番号 |
180740-71-0 |
|---|---|
分子式 |
C8H11N3 |
分子量 |
149.19 g/mol |
IUPAC名 |
(E)-4-pyrimidin-5-ylbut-3-en-1-amine |
InChI |
InChI=1S/C8H11N3/c9-4-2-1-3-8-5-10-7-11-6-8/h1,3,5-7H,2,4,9H2/b3-1+ |
InChIキー |
HXZOBONAESLRFT-HNQUOIGGSA-N |
SMILES |
C1=C(C=NC=N1)C=CCCN |
異性体SMILES |
C1=C(C=NC=N1)/C=C/CCN |
正規SMILES |
C1=C(C=NC=N1)C=CCCN |
同義語 |
3-Buten-1-amine, 4-(5-pyrimidinyl)-, (E)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















